molecular formula C14H14BrN B13115755 1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine

1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine

Cat. No.: B13115755
M. Wt: 276.17 g/mol
InChI Key: XNXRPWMTLWWTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is an organic compound that belongs to the class of biphenyl derivatives It features a bromine atom attached to the biphenyl structure, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of biphenyl to introduce the bromine atom at the desired position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The resulting 3-bromo-biphenyl can then be subjected to further functionalization to introduce the N-methylmethanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine.

Chemical Reactions Analysis

Types of Reactions

1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The bromine atom and the N-methylmethanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is unique due to the presence of both the bromine atom and the N-methylmethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

1-[4-(3-bromophenyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C14H14BrN/c1-16-10-11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9,16H,10H2,1H3

InChI Key

XNXRPWMTLWWTLG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.